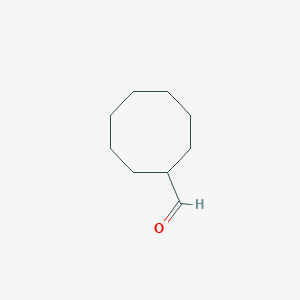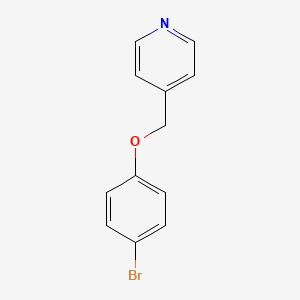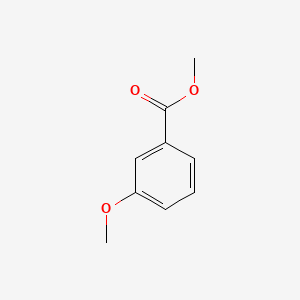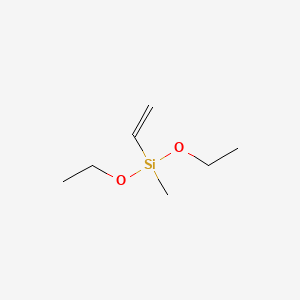
Cyclooctanecarbaldehyde
Descripción general
Descripción
Synthesis Analysis
Cyclooctanecarbaldehyde has been used in the synthesis of polyspiroacetals . It reacts with multihydroxy functional monomers in the presence of an acid catalyst to produce these compounds .Molecular Structure Analysis
The molecular structure of Cyclooctanecarbaldehyde consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 140.223 Da .Chemical Reactions Analysis
Cyclooctanecarbaldehyde is a reactive chemical that contains a hydroxyl group and hydroxy group. It is used for the production of polymers such as cyclooctyne-1,4-diol. Cyclooctanecarbaldehyde is also used to synthesize acyl halides .Physical And Chemical Properties Analysis
Cyclooctanecarbaldehyde is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 207.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 43.5±0.3 cm3, and a molar volume of 148.5±3.0 cm3 .Aplicaciones Científicas De Investigación
-
Hyper Cross-linked Polymers (HCPs)
- Field : Polymer Science
- Application : HCPs are porous materials that have been intensively used in the past few years . They have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
-
Metal Organic Frameworks (MOFs)
-
Main Group Chemistry in Synthesis, Catalysis, and Biomedical and Materials Research
- Field : Chemistry
- Application : This field covers recent advancements, synthesis strategies, and the diverse reactivity of elements in groups 13–15 .
- Method : The methods involve various synthesis strategies based on their structural characteristics .
- Results : The results of these methods have led to advancements in the chemistry of isolable carbene analogues with group 13–15 elements .
-
Peptides
- Field : Biomedical Research
- Application : Peptides have a wide range of applications in biomedical research, including cell-penetrating peptides (CPP) for delivering various molecules and particles into cells .
- Method : They are relatively easy to synthesize, very functional, and can be readily characterized .
- Results : They have been used for disease diagnostics, future drug components, and even tumor targeting .
-
Cyclodextrins
- Field : Various, including Pharmacy, Medicine, Foods, Cosmetics, Toiletries, Catalysis, Chromatography, Biotechnology, Nanotechnology, and Textile Production
- Application : Cyclodextrins and their derivatives have a wide variety of practical applications .
- Method : The methods of application vary depending on the specific field .
- Results : The results of these applications have led to advancements in numerous fields .
-
Main Group Chemistry in Synthesis, Catalysis, and Biomedical and Materials Research
- Field : Chemistry
- Application : This field covers recent advancements, synthesis strategies, and the diverse reactivity of elements in groups 13–15 .
- Method : The methods involve various synthesis strategies based on their structural characteristics .
- Results : The results of these methods have led to advancements in the chemistry of isolable carbene analogues with group 13–15 elements .
-
Peptides
- Field : Biomedical Research
- Application : Peptides have a wide range of applications in biomedical research, including cell-penetrating peptides (CPP) for delivering various molecules and particles into cells .
- Method : They are relatively easy to synthesize, very functional, and can be readily characterized .
- Results : They have been used for disease diagnostics, future drug components, and even tumor targeting .
-
Cyclodextrins
- Field : Various, including Pharmacy, Medicine, Foods, Cosmetics, Toiletries, Catalysis, Chromatography, Biotechnology, Nanotechnology, and Textile Production
- Application : Cyclodextrins and their derivatives have a wide variety of practical applications .
- Method : The methods of application vary depending on the specific field .
- Results : The results of these applications have led to advancements in numerous fields .
Safety And Hazards
Cyclooctanecarbaldehyde is classified as a flammable liquid (Category 2) according to the GHS classification . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Propiedades
IUPAC Name |
cyclooctanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUWVNICWZJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217028 | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctanecarbaldehyde | |
CAS RN |
6688-11-5 | |
| Record name | Cyclooctanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6688-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)


![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)



![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)


